Bproz-194

Description

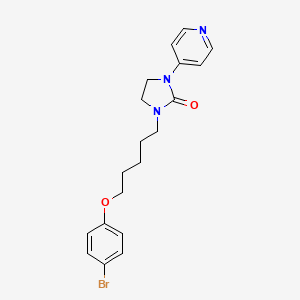

Bproz-194 is a pyridyl imidazolidinone-derived antiviral compound targeting enterovirus A71 (EV-A71), a primary causative agent of hand-foot-and-mouth disease (HFMD) . It functions as a capsid-binding inhibitor, destabilizing viral uncoating and blocking viral entry into host cells . Structural modifications on its phenoxyl group enhance its specificity for the EV-A71 capsid protein VP1, a critical region for viral attachment .

Key pharmacological data from in vitro studies report an EC50 (half-maximal effective concentration) of 1.55 µM against EV-A71 genogroups, with low cytotoxicity (CC50 > 25 µM) . Its moderate potency compared to newer derivatives (e.g., Bproz-101) positions it as a foundational scaffold for further optimization .

Properties

CAS No. |

423757-85-1 |

|---|---|

Molecular Formula |

C19H22BrN3O2 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

1-[5-(4-bromophenoxy)pentyl]-3-pyridin-4-ylimidazolidin-2-one |

InChI |

InChI=1S/C19H22BrN3O2/c20-16-4-6-18(7-5-16)25-15-3-1-2-12-22-13-14-23(19(22)24)17-8-10-21-11-9-17/h4-11H,1-3,12-15H2 |

InChI Key |

FNMASAFFZKWPGI-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)Br)C3=CC=NC=C3 |

Canonical SMILES |

C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)Br)C3=CC=NC=C3 |

Synonyms |

1-(5-(4-bromophenoxy)pentyl)-3-(4-pyridyl)-2-imidazolidinone BPR0Z 194 BPR0Z-194 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bproz-101

Bproz-033

BTA39

- Structure : Benzothiophene analog.

- Activity : EC50 = 0.001 µM , comparable to Bproz-101 .

- Mechanism: Shares capsid-binding mode with pleconaril but with broader genogroup coverage .

Chimeric Derivatives

G197

- Design : Structural chimera of this compound and BTA-798 (a vapendavir analog) .

- Activity : Superior to vapendavir alone, with enhanced thermal stability and EC50 improvements (~10× lower than this compound) .

- Combination Therapy: Synergistic effects with phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors, reducing viral replication at multiple stages .

Other Capsid Binders

Pleconaril

Benzothiophene Derivatives

Data Tables

Table 1: Comparative Antiviral Activity of this compound and Analogs

*Estimated based on relative improvements over parent compounds .

Research Findings and Discussion

- Potency vs. Cytotoxicity: While Bproz-101 and BTA39 exhibit nanomolar efficacy, their long-term safety profiles remain unvalidated, whereas this compound’s higher CC50 suggests better tolerability .

- Structural Insights: Substitutions at the phenoxyl group (this compound) improve target engagement but lack the steric flexibility of oxime ether (Bproz-101) or methyl (Bproz-033) modifications .

- Resistance Management : G197’s chimeric design delays resistance by combining multiple binding motifs, a strategy absent in standalone this compound .

- Data Discrepancies : EC50 variations for this compound (1.55 µM vs. >50 µM) may arise from differences in viral strains or assay protocols, necessitating standardized testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.